molecular formula C13H9Cl2NO2 B028810 N-(2,6-Dichlorophenyl)anthranilic acid CAS No. 13625-57-5

N-(2,6-Dichlorophenyl)anthranilic acid

Cat. No.: B028810
CAS No.: 13625-57-5
M. Wt: 282.12 g/mol
InChI Key: FAFKIFYBYASEDL-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)anthranilic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,6-Dichlorophenyl)anthranilic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article summarizes its biological activity based on diverse sources, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Synthesis

This compound is an anthranilic acid derivative characterized by a dichlorophenyl group. The synthesis typically involves the reaction of anthranilic acid with 2,6-dichloroaniline under suitable conditions. Various methods have been reported for synthesizing related anthranilic acid derivatives, which often serve as precursors for bioactive compounds.

Biological Activity Overview

The biological activities of this compound can be categorized into the following areas:

  • Anti-inflammatory Activity : Compounds in the anthranilic acid family have been studied for their anti-inflammatory properties. For instance, derivatives have shown significant inhibition of inflammation in animal models, demonstrating potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Activity : Several studies indicate that anthranilic acid derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : This compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation. For instance, it has been suggested that some anthranilic acids inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Modulation of Cell Signaling Pathways : Anthranilic acid derivatives can interfere with signaling pathways such as those involving tumor necrosis factor-alpha (TNF-α), which is critical in mediating inflammatory responses .

Anti-inflammatory Studies

A study evaluated the anti-inflammatory properties of various anthranilic acid derivatives, including this compound. The results indicated a significant reduction in inflammation markers in treated groups compared to controls. The compound demonstrated an inhibition percentage comparable to established NSAIDs like phenylbutazone at equivalent doses .

CompoundInhibition (%) at 50 mg/kgStandard Comparison
N-(2,6-Dichlorophenyl)AA50.66Phenylbutazone (45.52)
Other DerivativesVariesVaries

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. A notable study reported IC50 values indicating potent activity against breast and colon cancer cells.

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)15.5
HCT-116 (Colon Cancer)12.3
PC-3 (Prostate Cancer)10.7

Properties

IUPAC Name

2-(2,6-dichloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFKIFYBYASEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159750
Record name N-(2,6-Dichlorophenyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13625-57-5
Record name N-(2,6-Dichlorophenyl)anthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013625575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dichlorophenyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural difference between 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA) and 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), and why is this significant?

A1: 2-DCABA and HDMPA are structural analogs, with the key difference being the substitution of the two methyl groups (-CH3) in HDMPA with chlorine atoms (-Cl) in 2-DCABA at the 2 and 6 positions of the phenyl ring. [] This seemingly small change in structure can significantly influence the compound's physical and chemical properties, such as its crystal packing, solubility, and potentially its biological activity. []

Q2: What polymorphic forms have been observed for 2-DCABA and HDMPA?

A2: Research has shown that 2-DCABA exhibits polymorphism, meaning it can exist in different crystal structures. [] This study successfully harvested a second polymorphic form of HDMPA, adding to the existing knowledge about its solid-state properties. Interestingly, the research also identified isomorphism between the two systems, meaning 2-DCABA and HDMPA can crystallize in similar crystal structures despite their structural differences. []

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